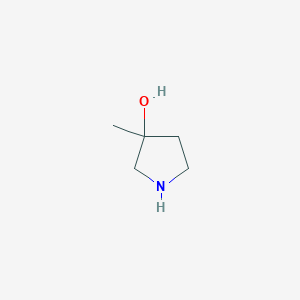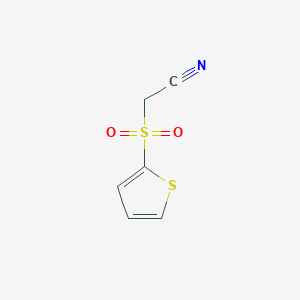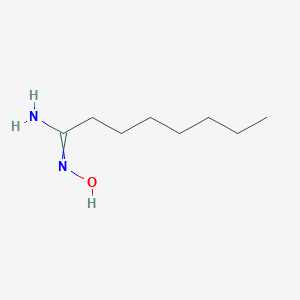![molecular formula C₁₀H₁₅NO₃ B050500 Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 36127-17-0](/img/structure/B50500.png)
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
Overview
Description
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as 2-carbomethoxy-3-tropinone, is a compound that is structurally related to the family of tropane alkaloids . The primary targets of tropane alkaloids are known to be various types of receptors in the nervous system .
Mode of Action
Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner . Tropane alkaloids typically bind to their target receptors, leading to changes in the receptor’s activity .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect a variety of biochemical pathways, particularly those involved in neurotransmission .
Result of Action
Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission .
Biochemical Analysis
Biochemical Properties
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are crucial in both vertebrates and invertebrates . These interactions can influence various physiological activities, such as mood, appetite, and intestinal movements. The compound’s interaction with 5-HT receptors also suggests potential nematicidal activity, making it a candidate for developing environmentally friendly pesticides .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with 5-HT receptors can alter neurotransmitter release and uptake, impacting neuronal communication and behavior . Additionally, the compound’s effects on gene expression can lead to changes in protein synthesis and cellular responses, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with 5-HT receptors involves binding to the receptor sites, leading to either agonistic or antagonistic effects . This binding can result in the inhibition or activation of downstream signaling pathways, ultimately affecting cellular functions and physiological responses. Additionally, the compound’s influence on gene expression can modulate the production of specific proteins, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity and improving physiological functions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and organ function. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The study of its metabolic pathways can provide insights into its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for predicting its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biological effects. Studying its subcellular localization can provide valuable insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has significant potential in scientific research, particularly in the fields of:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable scaffold for the development of bioactive molecules.
Medicine: It is used in drug discovery and development due to its pharmacological potential.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane: A related compound used in various synthetic applications.
Uniqueness
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its structure provides a versatile scaffold for the development of new bioactive molecules and synthetic intermediates .
Properties
IUPAC Name |
methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMSGQRTGSYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(=O)C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957545 | |
| Record name | 2-(Carbomethoxy)-3-tropinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36127-17-0 | |
| Record name | 2-(Carbomethoxy)-3-tropinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36127-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 36127-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Carbomethoxy)-3-tropinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2-carbomethoxy-3-tropinone in cocaine biosynthesis?
A1: 2-Carbomethoxy-3-tropinone is a crucial intermediate in the cocaine biosynthesis pathway within Erythroxylum coca plants. [, , ] It is not directly converted to cocaine, but rather undergoes a two-step transformation. First, it is reduced to methylecgonine by the enzyme methylecgonone reductase. [] This enzyme, belonging to the aldo-keto reductase family, exhibits high specificity for 2-carbomethoxy-3-tropinone and catalyzes the stereospecific reduction to form the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] Subsequently, methylecgonine is esterified with benzoyl-CoA by a BAHD acyltransferase enzyme, yielding cocaine. []
Q2: How does the biosynthetic pathway of cocaine in Erythroxylum coca differ from that in Solanaceae plants?
A2: Interestingly, the tropinone reduction step in cocaine biosynthesis differs significantly between Erythroxylum coca (Erythroxylaceae) and plants from the Solanaceae family (e.g., Atropa belladonna). [] While Solanaceae species utilize short-chain dehydrogenase/reductase (SDR) enzymes for tropinone reduction, Erythroxylum coca employs an aldo-keto reductase (AKR), namely methylecgonone reductase. [] This distinction highlights an example of convergent evolution, where different enzyme families have evolved to catalyze similar reactions in separate lineages. []
Q3: What is the significance of the stereospecificity of methylecgonone reductase in cocaine biosynthesis?
A3: Methylecgonone reductase displays strict stereospecificity, exclusively reducing 2-carbomethoxy-3-tropinone to the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] This specificity is crucial because only the (+) enantiomer of 2-carbomethoxy-3-tropinone is effectively converted to cocaine within the plant. [] The utilization of a stereospecific enzyme ensures the production of the correct enantiomer, ultimately contributing to the formation of biologically active cocaine.
Q4: Where in Erythroxylum coca plants is 2-carbomethoxy-3-tropinone primarily metabolized?
A4: The highest activity and expression levels of methylecgonone reductase, the enzyme responsible for metabolizing 2-carbomethoxy-3-tropinone, are observed in young, expanding leaves of Erythroxylum coca. [] This finding contrasts with tropane alkaloid biosynthesis in Solanaceae plants, where the process primarily occurs in root tissues. [] The distinct localization of enzymatic activity within different plant parts further underscores the independent evolution of tropane alkaloid biosynthesis pathways in these families.
Q5: How can 2-carbomethoxy-3-tropinone be used in synthetic chemistry?
A5: (R)-2-Carbomethoxy-3-tropinone serves as a valuable starting material in the synthesis of various diaryltropane derivatives, including those with potential pharmaceutical applications. [] For example, it can be chemically transformed into (R)-2-aryl-2-tropinone, which is a key intermediate in the synthesis of both (R)-2β,3β- and (R)-2α,3α-diaryltropanes. [] These compounds, particularly (R)-3β-(4-methylphenyl)-2β-phenyltropane (RTI-422), have been investigated for their binding affinity to dopamine, serotonin, and norepinephrine transporters, highlighting their potential as pharmacological tools or therapeutic leads. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


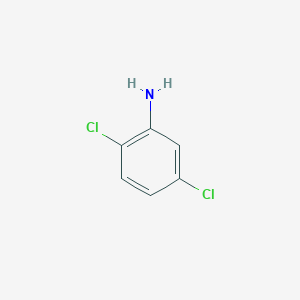

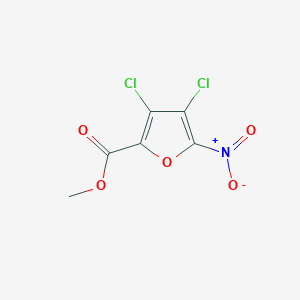

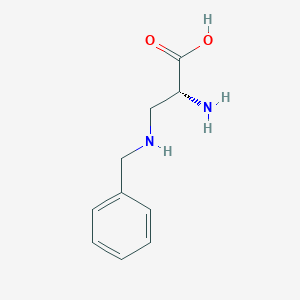

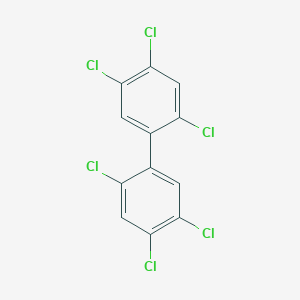
![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)

